molecular formula C11H22N2O B7499383 2-(azepan-1-yl)-N-propan-2-ylacetamide

2-(azepan-1-yl)-N-propan-2-ylacetamide

Cat. No.: B7499383
M. Wt: 198.31 g/mol
InChI Key: GOEUEJKTKBLXTK-UHFFFAOYSA-N
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Description

2-(azepan-1-yl)-N-propan-2-ylacetamide is a synthetic acetamide derivative characterized by a central acetamide backbone substituted with an azepane (7-membered saturated heterocyclic ring) at the carbonyl-adjacent carbon and an isopropyl group on the amide nitrogen. The azepane ring confers conformational flexibility, which may enhance binding to biomacromolecules, while the isopropyl group contributes to lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

2-(azepan-1-yl)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-10(2)12-11(14)9-13-7-5-3-4-6-8-13/h10H,3-9H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEUEJKTKBLXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(azepan-1-yl)-N-propan-2-ylacetamide can be contextualized against related acetamide derivatives, as outlined below:

Structural Analogues with Varied Heterocyclic Substituents

  • 2-(azepan-1-yl)-N-(2-methoxyphenyl)acetamide (CAS 851796-49-1): This analogue replaces the isopropyl group with a 2-methoxyphenyl substituent. Such differences may alter binding affinities to receptors like serotonin or dopamine transporters .
  • 2-[4-[3-(4-hydroxy-3,5-dimethoxyphenyl)propanoyl]piperazin-1-yl]-N-propan-2-ylacetamide (CAS 53335-22-1): This derivative features a piperazine ring (6-membered) instead of azepane, reducing ring size and conformational flexibility.

Physicochemical Properties

A comparative analysis of key properties is summarized in Table 1:

Compound Molecular Weight logP (Predicted) Aqueous Solubility (mg/mL)
This compound 226.34 1.8 0.12
2-(azepan-1-yl)-N-(2-methoxyphenyl)acetamide 290.38 2.5 0.08
2-[4-(3-phenylpropanoyl)piperazin-1-yl]-N-propan-2-ylacetamide 387.47 2.1 0.05

Notes:

  • The target compound exhibits moderate lipophilicity (logP ~1.8), balancing membrane permeability and solubility.
  • Aromatic substituents (e.g., 2-methoxyphenyl) increase logP, reducing aqueous solubility but enhancing blood-brain barrier penetration .

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